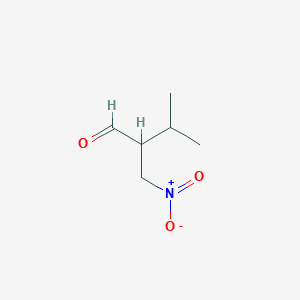
Butanal, 3-methyl-2-(nitromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanal, 3-methyl-2-(nitromethyl)- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a nitromethyl group attached to the second carbon of the butanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 3-methyl-2-(nitromethyl)- can be achieved through several methods. One common approach involves the nitration of 3-methylbutanal using nitric acid in the presence of a catalyst. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Butanal, 3-methyl-2-(nitromethyl)- may involve large-scale nitration processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Butanal, 3-methyl-2-(nitromethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The nitromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-methyl-2-(nitromethyl)butanoic acid.
Reduction: 3-methyl-2-(aminomethyl)butanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butanal, 3-methyl-2-(nitromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Butanal, 3-methyl-2-(nitromethyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitromethyl group can undergo reduction or substitution, leading to the formation of reactive intermediates that can participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanal, 3-methyl-: Lacks the nitromethyl group, making it less reactive in certain chemical reactions.
Butanal, 2-methyl-: Similar structure but with the methyl group on the second carbon, leading to different reactivity and properties.
Butanal, 3-nitro-: Contains a nitro group but lacks the additional methyl group, affecting its chemical behavior.
Uniqueness
Butanal, 3-methyl-2-(nitromethyl)- is unique due to the presence of both a nitromethyl and a methyl group, which confer distinct reactivity and potential applications. This combination of functional groups allows for a wider range of chemical transformations and interactions compared to its similar counterparts.
Propriétés
Numéro CAS |
143357-71-5 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
3-methyl-2-(nitromethyl)butanal |
InChI |
InChI=1S/C6H11NO3/c1-5(2)6(4-8)3-7(9)10/h4-6H,3H2,1-2H3 |
Clé InChI |
PLJXXNBFGJWTAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Fluoro(diphenyl)silyl]-1-methylpiperidine](/img/structure/B12540943.png)
![Methyl [(4-cyanophenyl)methoxy]acetate](/img/structure/B12540952.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
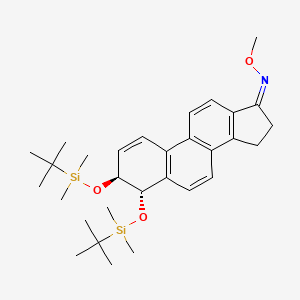
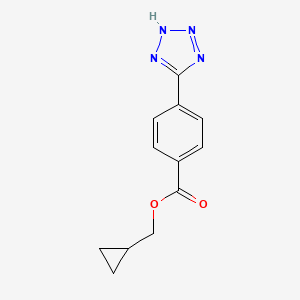


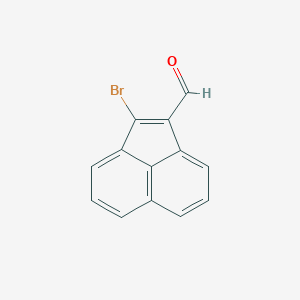
![Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester](/img/structure/B12541003.png)

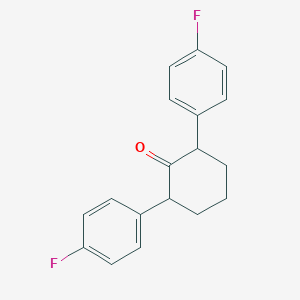
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
![Acetic acid;1-[dimethyl(phenyl)silyl]ethanol](/img/structure/B12541038.png)
